molecular formula C9H9Cl2F3N4 B13181297 (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride

Cat. No.: B13181297
M. Wt: 301.09 g/mol
InChI Key: KLPPGSTZTUOAMP-WCCKRBBISA-N
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Description

Structural Overview of Triazolopyridine Derivatives

Triazolopyridines are bicyclic heterocycles characterized by a fusion between a triazole and pyridine ring. The triazolo[4,3-a]pyridine system, as seen in the target compound, features a pyridine ring fused to a 1,2,4-triazole moiety at positions 4 and 3-a, respectively (Figure 1). This arrangement creates a planar, aromatic system capable of π-π stacking interactions with biological targets such as enzyme active sites or neurotransmitter receptors. Substituents at the 3-, 6-, and 8-positions modulate electronic density, solubility, and steric bulk. For example, the 8-chloro group in the target compound enhances electrophilic character, while the 6-trifluoromethyl group introduces strong electron-withdrawing effects and metabolic stability.

Table 1: Structural Features of Representative Triazolopyridine Derivatives

Compound Substituents Key Properties
Trazodone 3-Chlorophenylpiperazinyl side chain Serotonin antagonist and reuptake inhibitor
Filgotinib 7-Cyano substitution Janus kinase inhibitor
Target Compound 8-Cl, 6-CF₃, (1S)-amine Hybrid electronic/stereochemical effects

The triazolopyridine core’s synthetic versatility enables regioselective functionalization. For instance, palladium-catalyzed direct arylation at the C3 position has been demonstrated using 7-halotriazolopyridines, while one-pot syntheses from 2-hydrazinopyridines and aldehydes offer atom-economical routes to diverse analogs.

Significance of Halogen and Trifluoromethyl Substituents in Medicinal Chemistry

Halogens and fluorinated groups are cornerstone substituents in drug design. Chlorine’s electronegativity (Pauling scale: 3.0) polarizes adjacent bonds, enhancing binding affinity via dipole interactions or halogen bonding with protein residues. In the target molecule, the 8-chloro group may stabilize a charge-transfer complex with aromatic residues in enzymatic pockets, as observed in analogous triazolopyridine-based kinase inhibitors.

The trifluoromethyl (-CF₃) group at position 6 confers distinct advantages:

  • Lipophilicity Modulation : -CF₃ increases logP by ~1.0 unit compared to -CH₃, improving membrane permeability.
  • Metabolic Resistance : The strong C-F bond (485 kJ/mol) resists oxidative metabolism, prolonging half-life.
  • Electron-Withdrawing Effects : -CF₃ withdraws σ-electrons, reducing pyridine’s basicity (pKa shift from ~6.8 to ~5.2) and altering protonation states under physiological conditions.

Table 2: Comparative Effects of -Cl and -CF₃ Substitutents

Property -Cl Substituent -CF₃ Substituent
σ-Electronic Effect Moderate (-I) Strong (-I, -σ*)
Metabolic Stability Moderate (CYP450 oxidation) High (C-F inertness)
Halogen Bonding Potential Yes (σ-hole) No

Statistical analyses of -CH₃/-CF₃ substitutions reveal that while trifluoromethylation does not universally enhance bioactivity, it improves target selectivity in 9.2% of cases, particularly for kinases and G protein-coupled receptors.

Role of Chiral Amine Functionality in Bioactive Molecules

Chiral amines are pivotal in drug design due to their ability to engage enantioselective interactions with biological targets. The (1S)-configured ethylamine side chain in the target compound introduces stereochemical specificity, potentially enabling preferential binding to receptors with asymmetric binding pockets, such as monoamine transporters or aminergic GPCRs.

Key considerations for chiral amines include:

  • Stereochemical Purity : Enantiomeric excess (ee) >99% is often required to avoid off-target effects from the (1R)-enantiomer.
  • Protonation States : The amine’s pKa (~9.5 for aliphatic amines) ensures partial protonation at physiological pH, facilitating ionic interactions with aspartate or glutamate residues.
  • Conformational Flexibility : The ethylamine linker adopts staggered conformations, allowing adaptive binding to induced-fit pockets.

Table 3: Chiral Amines in FDA-Approved Drugs

Drug Target (S)-Enantiomer Activity
Escitalopram Serotonin transporter 100-fold selectivity over (R)-form
Levocetirizine Histamine H₁ receptor 30-fold higher affinity

In the target compound, molecular modeling suggests the (1S)-amine forms a salt bridge with a conserved aspartate residue in hypothetical targets, while the (1R)-configuration sterically clashes with adjacent hydrophobic residues.

Properties

Molecular Formula

C9H9Cl2F3N4

Molecular Weight

301.09 g/mol

IUPAC Name

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C9H8ClF3N4.ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;/h2-4H,14H2,1H3;1H/t4-;/m0./s1

InChI Key

KLPPGSTZTUOAMP-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N.Cl

Canonical SMILES

CC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Formation of the Triazolopyridine Ring

The triazolopyridine ring system is commonly synthesized via condensation reactions involving substituted pyridine derivatives and 1,2,4-triazole precursors. A typical approach involves:

  • Starting from a 2-aminopyridine or related pyridine derivative substituted with chloro and trifluoromethyl groups at the appropriate positions.
  • Condensation with hydrazine or a 1,2,4-triazole equivalent under dehydrating conditions to form the fused triazolopyridine ring.

For example, a substituted di-keto or ketoester intermediate can be reacted with 5-amino-4H-1,2,4-triazole under reflux in a suitable solvent to yield the triazolopyridine intermediate.

Amination at the 3-Position and Side Chain Installation

The 3-position amino group is introduced either by direct amination during ring formation or by nucleophilic substitution on a suitable leaving group precursor.

The chiral ethan-1-amine side chain (with (1S) stereochemistry) is installed typically by:

  • Reductive amination of the 3-formyl or 3-keto intermediate with (1S)-1-aminoethane or its protected form.
  • Alternatively, nucleophilic substitution of a 3-chloro or 3-bromo intermediate with (1S)-1-aminoethane under basic conditions.

The stereochemical integrity is maintained by using enantiomerically pure starting amines or chiral auxiliaries.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol). This step enhances the compound's stability, solubility, and ease of purification.

Representative Synthetic Route Summary Table

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Ring closure condensation 2-chloro-6-(trifluoromethyl)pyridine derivative + 5-amino-4H-1,2,4-triazole Reflux in solvent (e.g., ethanol or DMF) 8-chloro-6-(trifluoromethyl)triazolo[4,3-a]pyridine intermediate 60-80 Formation of fused triazolopyridine ring
2 Chlorination Hydroxy-substituted triazolopyridine intermediate Phosphoryl chloride (POCl3), reflux 8-chloro substituted triazolopyridine 70-85 Converts OH to Cl at position 8
3 Amination/Side chain installation 3-chloro or 3-formyl triazolopyridine intermediate (1S)-1-aminoethane, reductive amination agents (e.g., NaBH3CN) (1S)-1-[8-chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]ethan-1-amine 50-75 Stereoselective introduction of chiral amine
4 Salt formation Free amine HCl gas or HCl in solvent Hydrochloride salt of the target compound >90 Improves stability and handling

Analytical and Purification Considerations

  • Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Chiral purity is assessed by chiral HPLC or optical rotation measurements.
  • Crystallization or recrystallization from suitable solvents (e.g., ethanol/ether mixtures) is used to obtain the hydrochloride salt in pure form.

Research and Patent Literature Insights

  • The synthetic approaches align with methods reported in medicinal chemistry literature for triazolopyridine derivatives, particularly those involving condensation of diketone precursors with triazole units and subsequent functional group manipulations.
  • Patents related totriazolo[4,3-a]pyridine derivatives describe similar preparation methods involving chlorination, amination, and salt formation steps, confirming the industrial relevance and scalability of these routes.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Notable Features
(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride 1177299-79-4 C₉H₉Cl₂F₃N₄ 301.1 Cl, CF₃, (1S)-ethylamine Hydrochloride Chiral center, enhanced solubility
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine N/A C₇H₅ClF₃N₅ 263.6 Cl, CF₃, primary amine Free base Smaller structure, lacks ethylamine group
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine (free base) 901273-30-1 C₉H₈ClF₃N₄ 264.6 Cl, CF₃, ethylamine Free base No chiral specification or salt form
(S)-N-(8-(2-(1-amino-2-(3,5-difluorophenyl)ethyl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-3-yl)-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide TFA salt N/A C₂₉H₂₇ClF₅N₇O₃S 708.1 Cl, CF₃, difluorophenyl, methanesulfonamide Trifluoroacetate Extended heterocyclic system, complex substituents
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride N/A C₅H₈ClFN₂ 150.6 Fluorinated bicyclic core Hydrochloride Rigid bicyclic structure, limited planarity

Key Differentiators

Core Modifications: The target compound’s triazolopyridine core is shared with CAS 901273-30-1 but distinguishes itself via stereochemistry and salt form. In contrast, 8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine () omits the ethylamine group, likely altering binding kinetics .

Substituent Effects :

  • The trifluoromethyl (CF₃) group in the target compound enhances metabolic stability and lipophilicity, a feature shared with CAS 901273-30-1 .
  • Complex analogs like the methanesulfonamide-TFA salt () introduce additional functional groups (e.g., difluorophenyl), which may improve target affinity but complicate synthesis .

Salt Form :

  • Hydrochloride salts (target compound, 3-fluorobicyclo[1.1.1]pentan-1-amine) generally improve solubility compared to free bases or trifluoroacetate salts, which may exhibit higher toxicity .

Research and Patent Context

  • Therapeutic Potential: The presence of triazolopyridine derivatives in patented syntheses (e.g., –4) implies applications in drug discovery, possibly as kinase inhibitors or CNS agents .
  • Safety Data: Limited safety information is available for the target compound, though its structural analogs (e.g., bicyclic amines in ) highlight the importance of rigid cores in reducing off-target effects .

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